N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine
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Overview
Description
N'-(4-fluoro-phenyl)-N,N-dimethyl-formamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhDMF and has a molecular weight of 206.26 g/mol.
Mechanism of Action
The mechanism of action of FPhDMF involves its interaction with specific enzymes, which leads to their inhibition. It has been found to be a non-competitive inhibitor of certain enzymes, which means that it binds to a different site on the enzyme than the substrate.
Biochemical and Physiological Effects:
FPhDMF has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases. FPhDMF has also been shown to have anti-cancer properties, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
FPhDMF has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, FPhDMF also has limitations. It is a relatively new compound, which means that there is still much to learn about its properties and potential applications.
Future Directions
There are several future directions for research on FPhDMF. One possible direction is to further investigate its potential as a drug candidate. This could involve studying its efficacy and safety in animal models and eventually in human clinical trials. Another possible direction is to investigate its potential as a tool for studying enzyme function and inhibition. This could involve using FPhDMF as a probe to study the active site of enzymes and to identify new inhibitors. Finally, FPhDMF could be studied for its potential applications in other fields, such as materials science or catalysis.
Synthesis Methods
The synthesis of FPhDMF involves the reaction of N,N-dimethylformamide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired product.
Scientific Research Applications
FPhDMF has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of certain enzymes, which makes it a promising candidate for drug development. FPhDMF has also been studied for its anti-inflammatory and anti-cancer properties.
properties
CAS RN |
15851-81-7 |
---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11FN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI Key |
ZUXFGHXKHKTCRP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)F |
Other CAS RN |
15851-81-7 |
synonyms |
N2-(4-Fluorophenyl)-N1,N1-dimethylmethanimidamide |
Origin of Product |
United States |
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